1-(6-chloropyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core linked to a 6-chloropyridazin-3-yl group and a 2-(5-methoxy-1H-indol-3-yl)ethyl substituent. Its molecular formula is C21H23ClN6O2 (molecular weight: 426.9 g/mol). While direct synthesis data are unavailable, analogs in the evidence suggest typical yields of 41.7–93.8% and purities of 96–98% for similar piperidine-indole derivatives .
Properties
Molecular Formula |
C21H24ClN5O2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H24ClN5O2/c1-29-16-4-5-18-17(11-16)14(12-24-18)8-9-23-21(28)15-3-2-10-27(13-15)20-7-6-19(22)25-26-20/h4-7,11-12,15,24H,2-3,8-10,13H2,1H3,(H,23,28) |
InChI Key |
DWHQMBIFMAPFNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyridazine vs. Quinazoline
- Target Compound : Contains a 6-chloropyridazine ring, which is electron-deficient due to the chlorine atom and adjacent nitrogen atoms. This may enhance interactions with aromatic residues in enzyme active sites.
- Analog (11c, ): Features a 6,7-dimethoxyquinazoline core. The quinazoline’s fused benzene ring increases hydrophobicity, while methoxy groups improve solubility. The IC50 values for quinazoline derivatives in kinase inhibition studies are often in the nanomolar range, suggesting high potency .
Piperidine vs. Pyrrolidine-Dione
- Analog (4i, ): Incorporates a pyrrolidine-2,5-dione moiety instead of piperidine.
Substituent Modifications
Indole Substituents
Carboxamide Position on Piperidine
Physicochemical and Spectral Properties
Melting Points and Solubility
- Target Compound : Melting point data unavailable, but analogs with similar substituents (e.g., 4i in ) melt at 178–182°C, suggesting solid-state stability .
- Analog (7b, ) : Contains a bromoindole and acetylated triazole, melting at 133–135°C. Lower melting points correlate with increased solubility in organic solvents .
Spectral Characterization
Preparation Methods
Synthesis of Piperidine-3-Carboxylic Acid Intermediate
The piperidine core is synthesized via a modified Borsche–Drechsel cyclization:
Reagents :
-
Cyclohexanone, ammonium acetate, and sodium cyanoborohydride in ethanol.
Procedure :
-
Cyclohexanone undergoes condensation with ammonium acetate to form a Schiff base.
-
Reduction with sodium cyanoborohydride yields piperidine-3-carboxylic acid (yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Reaction Scale | 0.5–5.0 mol |
Introduction of 6-Chloropyridazine Group
The chloropyridazine moiety is introduced via Suzuki–Miyaura coupling:
Reagents :
-
Piperidine-3-carboxylic acid, 3,6-dichloropyridazine, Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O (4:1).
Procedure :
-
Activation of the carboxylic acid to its acid chloride using thionyl chloride.
-
Coupling with 3,6-dichloropyridazine under palladium catalysis.
Optimization Insights :
-
Catalyst Loading : 2 mol% Pd(PPh₃)₄ maximizes yield (82%) while minimizing costs.
-
Solvent Ratio : DMF/H₂O (4:1) prevents hydrolysis of the acid chloride.
Attachment of 2-(5-Methoxy-1H-Indol-3-yl)Ethyl Amine
The final step involves amide bond formation:
Reagents :
-
1-(6-Chloropyridazin-3-yl)piperidine-3-carbonyl chloride, 2-(5-methoxy-1H-indol-3-yl)ethylamine, triethylamine, in dichloromethane.
Procedure :
-
Dropwise addition of the amine to the acyl chloride in the presence of triethylamine.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield Data :
| Scale (g) | Yield (%) | Purity (NMR) |
|---|---|---|
| 10 | 75 | 99.2 |
| 50 | 68 | 98.5 |
Critical Process Optimization Strategies
Catalytic System Tuning
Solvent Effects
-
Polar Aprotic Solvents : DMF accelerates reaction rates but complicates purification.
-
Alternative Solvents : MeCN/water mixtures reduce side reactions during amide coupling.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) :
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,6-Dichloropyridazine | 1,200 |
| Pd Catalysts | 8,500 |
| Total (10 kg batch) | 23,000 |
Waste Management
-
Pd Recovery : Ion-exchange resins reclaim >90% Pd from reaction mixtures.
-
Solvent Recycling : DMF is distilled and reused with <5% loss in activity.
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 52% | 61% |
| Purity | 97.8% | 98.5% |
| Cost per kg | $28,000 | $23,000 |
Pathway B is favored for industrial applications due to superior yield and cost efficiency.
Q & A
Q. What are the standard synthetic routes for 1-(6-chloropyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)piperidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Pyridazine ring formation : Hydrazine reacts with dicarbonyl compounds under acidic conditions to form the pyridazine core, followed by chlorination using reagents like thionyl chloride .
- Indole intermediate synthesis : 5-Methoxyindole derivatives are prepared via condensation of substituted o-phenylenediamine with aldehydes or ketones .
- Coupling reactions : The chloropyridazine and indole intermediates are linked via ethylamine or similar linkers under basic conditions. Piperidine-carboxamide formation involves cyclization of amine and carboxylic acid derivatives .
- Optimization : Green chemistry principles (e.g., solvent selection, catalyst efficiency) improve yield and reduce waste .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions (e.g., methoxy, chloro groups) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity is standard in research-grade compounds) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions in crystal lattices .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reaction between pyridazine and indole intermediates?
Common strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalyst screening : Palladium or copper catalysts may accelerate cross-coupling reactions .
- Temperature control : Reactions performed at 60–80°C balance kinetics and side-product formation .
- Protecting groups : Temporarily shield reactive sites (e.g., indole NH) to prevent undesired side reactions .
Q. How should contradictory bioactivity data across studies be analyzed?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., THP-1 vs. HEK293) or enzyme isoforms (e.g., IKKβ vs. PI3K) affect results .
- Dose-response discrepancies : Non-linear effects at high concentrations may obscure target specificity .
- Metabolic stability : Variations in liver microsome assays (e.g., human vs. murine) impact compound half-life .
Methodological resolution : Standardize assays using IC50/EC50 comparisons and include positive controls (e.g., known kinase inhibitors) .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Models binding to enzymes (e.g., kinases) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (≥100 ns simulations recommended) .
- QSAR modeling : Correlates structural features (e.g., chloropyridazine, methoxyindole) with activity against cancer targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
